EZH2 Inhibitor Annotation: A Distinct Epigenetic Target Profile Versus the WDR5 Fragment Series
The hydrobromide salt of this compound (CL-414715, CAS 107392-68-7) is explicitly cataloged as an EZH2 (Enhancer of Zeste Homolog 2) inhibitor by commercial sources , distinguishing it from the WDR5 WIN-site fragment series led by the unsubstituted 2-phenyl analog F-1 (Ki = 323 μM) . No cross-reactivity of the 2-aryl pyrroloimidazole class between WDR5 and EZH2 has been reported, suggesting that the 4-methyl substitution, or its salt form, may confer selectivity for the histone methyltransferase EZH2 over the WDR5 scaffold protein. However, quantitative EZH2 IC50 data for this specific compound is currently unavailable in the public domain.
| Evidence Dimension | Biological Target Annotation |
|---|---|
| Target Compound Data | CL-414715 (hydrobromide salt) annotated as EZH2 inhibitor; no quantitative IC50 publicly available |
| Comparator Or Baseline | 2-Phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole (Fragment F-1) characterized as WDR5 WIN-site ligand; Ki = 323 μM (FPA) |
| Quantified Difference | Target switch: WDR5 (scaffold protein) versus EZH2 (histone methyltransferase); quantitative affinity differential not determined |
| Conditions | FPA assay for WDR5 binding ; EZH2 inhibition annotation based on vendor catalog classification |
Why This Matters
For procurement decisions in epigenetic probe discovery, the annotated EZH2 target distinction may make this compound a more relevant starting point than WDR5 fragment analogs when screening against histone methyltransferase targets.
- [1] J Med Chem. 2018; 61(13):5623–5642. Table 1: Fragment F-1 (2-phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole), FPA Ki = 323 μM against WDR5. View Source
